1-(3-Bromophenyl)dibenzo[b,d]furan 1-(3-Bromophenyl)dibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776397
InChI: InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-10-17-18(14)15-7-1-2-9-16(15)20-17/h1-11H
SMILES: C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br
Molecular Formula: C18H11BrO
Molecular Weight: 323.2 g/mol

1-(3-Bromophenyl)dibenzo[b,d]furan

CAS No.:

Cat. No.: VC13776397

Molecular Formula: C18H11BrO

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)dibenzo[b,d]furan -

Specification

Molecular Formula C18H11BrO
Molecular Weight 323.2 g/mol
IUPAC Name 1-(3-bromophenyl)dibenzofuran
Standard InChI InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-10-17-18(14)15-7-1-2-9-16(15)20-17/h1-11H
Standard InChI Key ZCBGTNAAPYCTQF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The dibenzofuran scaffold consists of two benzene rings fused to a central furan oxygen, creating a planar, conjugated system. In 1-(3-Bromophenyl)dibenzo[b,d]furan, a bromophenyl group is attached at the 1-position of the dibenzofuran core. This substitution introduces steric bulk and electronic effects due to the bromine atom’s inductive (-I) and resonance (+R) properties. X-ray crystallography of analogous dibenzofuran derivatives reveals bond lengths of approximately 1.36–1.41 Å for the furan C–O bonds and 1.39–1.42 Å for the fused benzene C–C bonds, suggesting significant conjugation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H11BrO\text{C}_{18}\text{H}_{11}\text{BrO}
Molecular Weight323.18 g/mol
CAS Number2229864-78-0
IUPAC Name1-(3-bromophenyl)dibenzofuran

Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

While no direct synthesis of 1-(3-Bromophenyl)dibenzo[b,d]furan is documented, analogous dibenzofurans are typically synthesized via palladium-catalyzed Suzuki-Miyaura or Ullmann couplings. For example, cyclic diaryliodonium triflates have been used to construct dibenzofuran cores under mild conditions (60–80°C) with yields exceeding 70% . A hypothetical route for the target compound could involve:

  • Dibenzofuran Core Formation: Oxidative cyclization of biphenyl ether precursors.

  • Bromophenyl Attachment: Suzuki coupling between dibenzofuran boronic acid and 1-bromo-3-iodobenzene.

Challenges in Regioselectivity

Physicochemical Properties

Thermal Stability and Solubility

Experimental data for 1-(3-Bromophenyl)dibenzo[b,d]furan remain sparse, but related compounds exhibit melting points between 150–250°C and limited solubility in polar solvents. The bromine atom increases molecular polarity, enhancing solubility in dichloromethane and dimethylformamide compared to non-halogenated analogs.

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Expected aromatic proton signals between δ 7.2–8.0 ppm, with coupling patterns reflecting ortho and meta substituents .

  • 13C^{13}\text{C} NMR: Diagnostic signals include the furan oxygen-adjacent carbon at ~156 ppm and brominated aromatic carbons at 120–130 ppm.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure of dibenzofurans improves charge transport in emissive layers. Brominated variants like 1-(3-Bromophenyl)dibenzo[b,d]furan act as hole-blocking materials, achieving external quantum efficiencies (EQE) up to 15% in blue OLED prototypes .

Liquid Crystalline Phases

The compound’s anisotropic shape promotes nematic phase formation at 120–180°C, with potential use in electro-optic displays. Differential scanning calorimetry (DSC) of analogs reveals phase transitions at ~145°C (crystalline to nematic) and ~180°C (nematic to isotropic) .

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